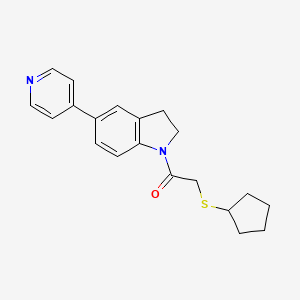
2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Cyclopentylthio)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, also known as CPPIE, is a synthetic compound that has gained attention in the scientific community for its potential use in various fields. CPPIE is a novel compound that has been synthesized through a multistep process and has been studied for its various biochemical and physiological effects.
Scientific Research Applications
1. Photophysical Properties and Estrogen Receptor Affinity
Compounds similar to the query chemical, specifically 2-pyridin-2-yl-1H-indole derivatives, have been synthesized to explore their photophysical properties and affinity towards estrogen receptors (ER). These derivatives exhibited long-wavelength fluorescent emission sensitive to solvent polarity and pH, showing potential for biological imaging and sensing applications. Some derivatives also demonstrated good binding affinities to ER, indicating potential for research in estrogen-related biological pathways and diseases (Kasiotis & Haroutounian, 2006).
2. Antiviral Activity
Research on pyrazolo[3,4-b]pyridine derivatives has shown potential antiviral activities. These compounds, including those synthesized from 1-(3-amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, have been evaluated for their cytotoxicity and efficacy against viruses such as HSV1 and HAV-MBB, indicating their relevance in the development of new antiviral agents (Attaby et al., 2006).
3. Antimicrobial Activity
The synthesis of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activities, with synthesized compounds demonstrating minimum inhibitory concentration (MIC) values indicating effectiveness against various microbial strains. This research highlights the potential for these compounds in developing new antimicrobial agents (Salimon et al., 2011).
4. Catalytic Behavior in Chemical Reactions
The synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines have been studied for their catalytic behavior towards ethylene reactivity. These complexes demonstrate potential applications in the field of catalysis, particularly in oligomerization and polymerization reactions, indicating their utility in materials science and industrial chemistry (Sun et al., 2007).
5. Antibacterial Activity
Novel series of compounds with pyridine derivatives have been synthesized and tested for antibacterial activities. These studies indicate potential applications in developing new antibacterial agents, with several compounds showing promising activity against various bacterial strains (Joshi et al., 2011).
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c23-20(14-24-18-3-1-2-4-18)22-12-9-17-13-16(5-6-19(17)22)15-7-10-21-11-8-15/h5-8,10-11,13,18H,1-4,9,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIQUZKIHAVFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

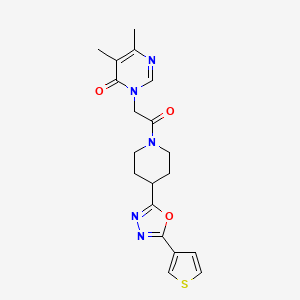

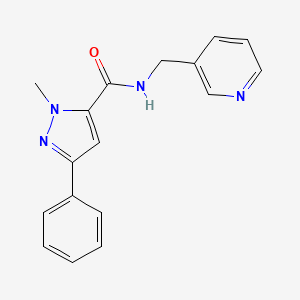
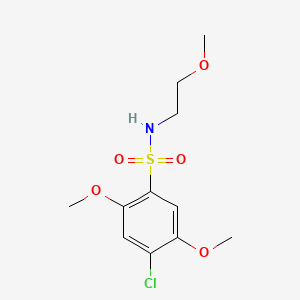
![1-[(4-Fluorophenyl)sulfonyl]-4-{[2-(methylthio)pyridin-3-yl]carbonyl}piperazine](/img/structure/B2819112.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2819113.png)
![[7-(3-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2819114.png)
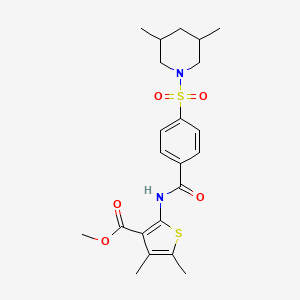


![2,4-dichloro-N'-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2819120.png)

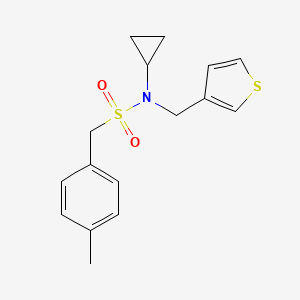
![4-tert-butyl-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2819127.png)